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Compound of Interest

(1-(Methoxycarbonyl)-1H-indol-2-
Compound Name:
yl)boronic acid

Cat. No.: B1401612

An In-Depth Technical Guide to the Physicochemical Properties of (1-(Methoxycarbonyl)-1H-
indol-2-yl)boronic acid

Introduction

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, with CAS Number 1001162-89-5, is a
specialized heterocyclic organoboron compound.[1][2] It belongs to the class of N-protected
indole boronic acids, which are pivotal building blocks in modern organic synthesis. The indole
moiety is a privileged scaffold, forming the core of numerous natural products and
pharmaceutically active molecules.[3] The strategic placement of a boronic acid group at the
C2-position, combined with a methoxycarbonyl protecting group on the indole nitrogen, makes
this reagent exceptionally valuable for constructing complex molecular architectures via
transition-metal-catalyzed cross-coupling reactions.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug
development professionals. It provides a detailed examination of the compound's core
physicochemical properties, validated protocols for its analytical characterization, guidelines for
safe handling, and an overview of its primary application in synthetic chemistry. The insights
herein are designed to facilitate its effective use in the laboratory and to empower the rational
design of novel synthetic pathways.

Section 1: Core Physicochemical Properties
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The utility of a chemical reagent is fundamentally dictated by its physical and chemical

properties. This section summarizes the known characteristics of (1-(Methoxycarbonyl)-1H-

indol-2-yl)boronic acid and discusses the scientific principles behind them.

Table 1: Summary of Physicochemical Identifiers and Properties

Property Value | Description Source(s)
(1-(Methoxycarbonyl)-1H-indol-

IUPAC Name ) ] [1]
2-yl)boronic acid
1-(N-Methoxycarbonyl)indole-
2-boronic acid; 1H-Indole-1-

Synonyms ) ) [1]
carboxylic acid, 2-borono-, 1-
methyl ester

CAS Number 1001162-89-5 [1][2]

Molecular Formula C10H10BNO4 [4]

Molecular Weight 219.00 g/mol [4]

Physical Appearance

White to off-white solid/powder.

Assumed from vendor data.

Purity Typically 295% [1112][5]
Melting Point Data not publicly available.
Soluble in organic solvents like
Solubility methanol; limited solubility in [61[7]
water is expected.
pKa Data not publicly available.

Partition Coeff.

Data not publicly available.

[1]

Molecular Structure and Acidity (pKa)

The structure features an indole ring system where the nitrogen atom is protected by a

methoxycarbonyl group, and a boronic acid (-B(OH)2) substituent is located at the C2 position.

The boronic acid moiety is a Lewis acid, capable of accepting an electron pair from a Lewis

base (like a hydroxide ion), which makes the compound acidic. The pKa of a boronic acid is a
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critical parameter that governs its reactivity in Suzuki-Miyaura couplings and its ability to form
reversible complexes with diols.[8][9] While the specific pKa for this compound is not published,
phenylboronic acid has a pKa of approximately 8.7 in water, and this value is heavily influenced
by the electronic nature of substituents on the aromatic ring.[8] The electron-withdrawing
character of the N-methoxycarbonyl group is expected to influence the acidity of the boronic
acid. Experimental determination via potentiometric titration is the standard method for
accurately measuring this value.

Solubility

Quantitative solubility data is not available. However, based on the general behavior of similar
organoboron compounds, it is expected to be soluble in polar organic solvents such as
methanol, ethanol, DMSO, and DMF.[6][7] Its solubility in aqueous solutions is likely to be low
and pH-dependent, a common characteristic of boronic acids.[9] Low solubility in non-polar
solvents like hexanes is anticipated.

Melting Point

The melting point for this specific compound is not reported in the available literature. For a
crystalline solid, the melting point is a key indicator of purity. It is best determined
experimentally using techniques like Differential Scanning Calorimetry (DSC), which provides a
precise melting endotherm, or a standard melting point apparatus.

Section 2: Stability, Storage, and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent and
ensuring laboratory safety.

Chemical Stability and Storage

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is reported to be stable under
recommended storage conditions.[1][10] However, boronic acids as a class can be susceptible
to certain degradation pathways:

» Oxidative Instability: Boronic acids can undergo oxidation, particularly at physiological pH.
[11] While this is a known issue, the electronic properties of this specific molecule may affect
its stability.
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» Dehydration: Boronic acids can reversibly dehydrate to form boroxines (cyclic trimers). This
is often observed during storage and can be mitigated by keeping the compound in a dry
environment.

Recommended Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated
area.[1] Keep away from incompatible substances such as strong oxidizing agents and sources
of ignition.[1]

Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:

e H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]

e H335: May cause respiratory irritation.[1]

Mandatory PPE:

o Eye Protection: Wear chemical safety goggles as described by OSHA or European Standard
EN166.[12]

o Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
[12]

» Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.
Avoid breathing dust.[1]

The following diagram outlines a safe handling workflow for this reagent.
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Caption: Safe handling workflow for (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid.

Section 3: Analytical Characterization Protocols

Confirming the identity and purity of a starting material is a prerequisite for reproducible and
successful synthetic chemistry. The following are standard, field-proven protocols for the
characterization of this compound.

Protocol 3.1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Objective: To provide unambiguous structural elucidation and confirmation.
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o Causality: NMR is the most powerful tool for determining the precise arrangement of atoms
in a molecule. *H NMR confirms the proton environment, 3C NMR identifies the carbon
skeleton, and 1B NMR is specific for the boron center.

o Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6
mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in a standard 5 mm NMR tube.
DMSO-ds is often preferred for boronic acids as the acidic -OH protons are typically
observable.

o H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:

= Aromatic region (7.0-8.0 ppm): Multiple signals corresponding to the four protons on the
indole benzene ring.

= Methoxy group (3.8-4.0 ppm): A sharp singlet integrating to three protons.

= Boronic acid protons (~8.0-10.0 ppm, broad): A broad singlet corresponding to the two -
OH protons, which may exchange with residual water in the solvent.

o 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the
ten unique carbons, including the ester carbonyl (~160-170 ppm) and the aromatic
carbons. The carbon directly attached to the boron atom may show a broad signal or be
difficult to observe.

o 1B NMR Acquisition: Acquire a proton-decoupled boron spectrum. A single, relatively
broad peak is expected, typically in the range of & 20-30 ppm (referenced to BFs+OEtz2),
characteristic of a trigonal planar boronic acid.

Protocol 3.2: High-Performance Liquid Chromatography
(HPLC-UVIMS)

o Objective: To determine the purity of the compound and monitor its consumption during a
reaction.
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o Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is
an excellent method for detecting and quantifying impurities. Coupling with a mass
spectrometer (MS) provides simultaneous molecular weight information for peak
identification.[13]

o Methodology:

o Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable
solvent (e.g., methanol or acetonitrile).[7] Dilute this stock to a working concentration of
~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

o Instrumentation & Conditions:

Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 pm).
= Mobile Phase A: 10 mM Ammonium Acetate in Water.

= Mobile Phase B: Acetonitrile.

» Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.

» Flow Rate: 0.4 mL/min.

» Column Temperature: 40 °C.

» Detection (UV): Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.

Detection (MS): Electrospray lonization (ESI) in negative mode to detect the [M-H]~ ion
or complexes.

o Data Analysis: Integrate the peak area of the main component and any impurities to
calculate the percent purity. The MS data should confirm the molecular weight of the main
peak.
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Caption: General analytical workflow for purity and identity confirmation by HPLC-UV/MS.

Section 4: Key Applications in Synthetic Chemistry

The primary and most significant application of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic

acid is in the Suzuki-Miyaura cross-coupling reaction.[14] This Nobel Prize-winning reaction is

one of the most powerful methods for forming carbon-carbon bonds.[15]

Role in Suzuki-Miyaura Cross-Coupling

The Reagent's Function: In this reaction, the indole boronic acid serves as the organoboron

nucleophile, which transfers its indole moiety to an electrophile (typically an aryl or vinyl

halidef/triflate) in the presence of a palladium catalyst and a base.

Causality of the N-Protecting Group: The N-methoxycarbonyl group is critical for two

reasons. First, it prevents potential side reactions involving the indole N-H proton, which can

be acidic and interfere with the catalytic cycle. Second, it modulates the electronic properties
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of the indole ring, which can influence the rate and efficiency of the transmetalation step in
the catalytic cycle.

o Synthetic Value: This reagent allows for the precise and efficient installation of a C2-
substituted indole ring into a target molecule. This is a highly sought-after transformation in
medicinal chemistry, as this structural motif is common in biologically active compounds.[16]

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura
reaction.

Reductive
Elimination

S~o RL-R? (Product)

[Re-B(OR)3]-
R-Pd(1l)L2-R2

Oxidative
Addition

Pd(0)L2 Pd(0)L>

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a highly functionalized and valuable
reagent for advanced organic synthesis. Its key attributes—a protected indole nitrogen and a
reactive boronic acid at the C2-position—make it an ideal coupling partner for the construction
of complex, indole-containing molecules. While some physical properties like melting point and
pKa require experimental determination, its stability, handling requirements, and analytical
profiles are well-understood within the context of related compounds. A thorough understanding
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of these physicochemical properties, guided by the protocols outlined in this guide, will enable
researchers to use this powerful building block with confidence and precision, accelerating
innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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